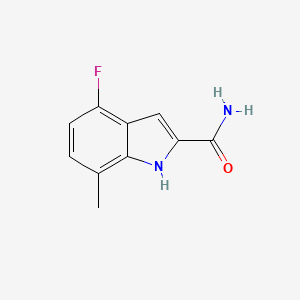

4-Fluoro-7-methyl-1H-indole-2-carboxamide

Description

Contextualization within Indole-2-carboxamide Research

The indole-2-carboxamide core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has made it a focal point of research for developing new therapeutic agents. Academic studies have demonstrated that compounds featuring this core structure are promising candidates for a variety of diseases.

For instance, research has shown that certain indole-2-carboxamide derivatives possess potent, broad-spectrum antiviral activity. nih.govasm.org These compounds have been identified as viable candidates for preclinical development against neurotropic alphaviruses, with investigations targeting their mechanism of action and efficacy. nih.govasm.org

Furthermore, the indole-2-carboxamide scaffold has been extensively explored in oncology. Studies have focused on designing and synthesizing novel derivatives for their antitumor properties. nih.govmdpi.comtandfonline.com Researchers have evaluated these compounds against various cancer cell lines, including pediatric brain tumors, demonstrating the potential of this chemical class in developing new cancer therapies. nih.govchemistryviews.org The functionalization of the indole (B1671886) ring and the carboxamide group is a key strategy in these studies to optimize potency and selectivity. nih.gov

Significance of Substituted Indole Scaffolds in Medicinal Chemistry

The indole ring system itself is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs. fluoromart.com The strategic placement of substituents on this bicyclic structure is a fundamental approach in drug discovery to modulate the pharmacological properties of a molecule.

Substitutions on the indole scaffold can influence a compound's:

Binding Affinity: Altering the electronic environment and steric profile to enhance interaction with a biological target.

Selectivity: Differentiating between various receptor subtypes or enzymes to reduce off-target effects.

Pharmacokinetic Properties: Improving metabolic stability, solubility, and bioavailability.

The specific substitutions in 4-Fluoro-7-methyl-1H-indole-2-carboxamide—a fluorine atom at the 4-position and a methyl group at the 7-position—are chemically significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov The methyl group introduces steric bulk and modifies the lipophilicity of the molecule. The development of synthetic methods to create specifically substituted indoles is an active area of research, enabling the exploration of structure-activity relationships. researchgate.net

While detailed research findings and specific data tables for this compound are not available in the cited academic literature, the foundational importance of the indole-2-carboxamide core and the strategic value of substituted indoles firmly place it within a significant and active field of scientific inquiry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

4-fluoro-7-methyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C10H9FN2O/c1-5-2-3-7(11)6-4-8(10(12)14)13-9(5)6/h2-4,13H,1H3,(H2,12,14) |

InChI Key |

YRSZRFQAHLRGPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Fluoro 7 Methyl 1h Indole 2 Carboxamide

Primary Synthetic Routes to the 4-Fluoro-7-methyl-1H-indole-2-carboxamide Core

The principal synthetic pathway to this compound typically involves a multi-step sequence commencing with a suitably substituted indole (B1671886) precursor. This strategy focuses on the sequential introduction of the methyl group at the C7 position and the formation of the carboxamide at the C2 position.

Friedel-Crafts Acylation Strategies for Methyl Group Introduction

The introduction of the 7-methyl group often begins with a Friedel-Crafts acylation reaction on a 4-fluoroindole (B1304775) scaffold. chemrxiv.org This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acyl group onto the indole ring. sapub.org In the context of synthesizing this compound, the strategy would involve the acylation of a 4-fluoroindole derivative. The regioselectivity of this reaction is crucial, as acylation can potentially occur at several positions on the indole nucleus. nsf.gov Directing the acylation to the C7 position is a key challenge, often influenced by the directing effects of existing substituents and the reaction conditions. nih.gov

While direct methylation can be challenging, a common approach is to introduce an acetyl group, which can subsequently be reduced to the desired methyl group. The choice of acylating agent and reaction conditions is critical to favor acylation at the desired C7 position over other potential sites like C3, C5, or the nitrogen atom.

Table 1: Key Reagents in Friedel-Crafts Acylation

| Reagent Type | Examples | Role |

| Substrate | 4-Fluoroindole | Starting aromatic heterocycle |

| Acylating Agent | Acetyl chloride, Acetic anhydride | Source of the acyl group |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent |

Ketone Reduction Techniques for Alkyl Chain Formation

Following the successful acylation of the indole core to introduce a ketone functionality at the C7 position, the next step involves the reduction of this carbonyl group to a methylene (B1212753) group, thereby forming the target methyl substituent. A variety of ketone reduction methods are available in organic synthesis. For the conversion of acylindoles to alkylindoles, reductive deoxygenation is a key transformation. researchgate.net

Table 2: Common Ketone Reduction Methods

| Method | Reagents | Conditions |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), a strong base (e.g., KOH) | High temperature |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Acidic |

| Silane Reduction | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) | Generally milder |

Amide Coupling Reactions for Carboxamide Formation

The final key transformation in the primary synthetic route is the formation of the carboxamide group at the C2 position. This is typically achieved through an amide coupling reaction, starting from the corresponding indole-2-carboxylic acid. fluoromart.com The carboxylic acid precursor can be synthesized through various indole synthetic methods or by hydrolysis of a corresponding ester.

The amide bond is formed by activating the carboxylic acid and then reacting it with an amine source, in this case, ammonia (B1221849) or an ammonia equivalent. reddit.comyoutube.com A wide array of coupling reagents have been developed to facilitate this transformation, minimizing side reactions and promoting high yields. organic-chemistry.orgacs.org Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov The choice of solvent and base is also critical for the success of the coupling reaction.

Table 3: Reagents for Amide Coupling

| Reagent Type | Examples | Role |

| Carboxylic Acid | 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid | Substrate |

| Amine Source | Ammonia (NH₃) | Provides the nitrogen for the amide |

| Coupling Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid |

| Additive | HOBt (1-hydroxybenzotriazole) | Improves efficiency, reduces side reactions |

| Base | DIPEA (N,N-Diisopropylethylamine) | Scavenges acid formed during the reaction |

Advanced Synthetic Approaches for Substituted Indole-2-carboxamide Derivatives

Beyond the primary linear synthesis, advanced methodologies offer alternative and potentially more convergent strategies for accessing the core structure of this compound and its derivatives. These methods often involve the construction of the indole ring itself with the desired substituents already in place or strategically positioned for later modification.

Hemetsberger–Knittel Indole Synthesis Applications

The Hemetsberger–Knittel synthesis is a powerful method for the preparation of indole-2-carboxylic esters, which are direct precursors to the desired indole-2-carboxamides. wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring. wikipedia.org The starting azido-propenoic ester is typically prepared from an appropriately substituted aromatic aldehyde and an azidoacetate.

For the synthesis of derivatives of this compound, one would start with a 2-fluoro-5-methylbenzaldehyde. Condensation with an azidoacetate would yield the necessary precursor for the Hemetsberger–Knittel cyclization. This approach is advantageous as it directly installs the carboxylate group at the C2 position. doi.orgnih.gov The versatility of this method allows for the synthesis of a variety of substituted indoles, making it a valuable tool in medicinal chemistry. researchgate.net

Regioselective Synthesis and Intermediate Formation

A significant challenge in the synthesis of polysubstituted indoles like this compound is achieving the correct regiochemistry. rsc.org Advanced synthetic strategies often employ directing groups to control the position of incoming substituents. For instance, a directing group on the indole nitrogen can guide metallation and subsequent functionalization to specific positions on the benzene (B151609) portion of the indole nucleus. nih.gov

The regioselective synthesis of 4-substituted indoles can be achieved through C-H activation strategies. rsc.org Similarly, methods for the regioselective functionalization at the C7 position have been developed, which are critical for the introduction of the methyl group. researchgate.net The formation of key intermediates, such as 4-fluoro-7-methyl-1H-indole, allows for subsequent elaboration at the C2 and C3 positions to complete the synthesis of the target molecule. The careful selection of synthetic routes and the strategic use of protecting and directing groups are paramount in navigating the complexities of regioselective indole functionalization.

Optimization of Reaction Conditions and Yields

The key steps in the synthesis include a Friedel-Crafts acylation, a ketone reduction, and a final amide formation. Each of these reactions has been studied to determine the optimal conditions, including the choice of reagents, solvents, and reaction temperatures, to ensure high yields and purity of the final product.

The Friedel-Crafts acylation is an important step for introducing a necessary functional group. This is followed by the reduction of a ketone intermediate. A triethylsilane-mediated reduction has been shown to be effective, achieving a high yield under optimized conditions. The final step is the formation of the carboxamide group. This is typically achieved by hydrolyzing an ester to the corresponding carboxylic acid, followed by a coupling reaction with an ammonia source. The use of a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) has been found to be effective for this transformation.

Below is a data table summarizing the optimized reaction conditions and the corresponding yields for each step in a typical synthesis of this compound.

Table 1: Optimized Reaction Conditions and Yields for the Synthesis of this compound

| Step | Reagents/Conditions | Yield (%) |

| Friedel-Crafts Acylation | AlCl₃, 1,2-dichloroethane, reflux | 78 |

| Ketone Reduction | CF₃COOH, triethylsilane, 0°C→RT | 85 |

| Amide Formation | BOP, DIPEA, DMF, RT | 92 |

Strategies for Structural Modifications of the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the development of new chemical entities with tailored properties. Structural modifications of this scaffold can be strategically employed to explore the structure-activity relationships (SAR) and to optimize the biological activity of the resulting compounds. These modifications can be broadly categorized into three main areas: modifications of the indole ring system, derivatization of the carboxamide moiety, and variations of the substituents at key positions.

Indole Ring System Modifications

Modifications to the indole ring system of this compound can have a significant impact on the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, can influence how the molecule interacts with its biological targets. For instance, the introduction of different substituents on the indole core can lead to compounds with altered biological activities.

In related indole-2-carboxamide series, the position and nature of substituents on the indole ring have been shown to be critical for their biological function. For example, the presence of small, aliphatic, electron-donating groups at the 5'-position can be favorable for activity, while electron-withdrawing groups like halogens or a trifluoromethyl group at the same position can lead to inactive compounds. vulcanchem.com

Carboxamide Moiety Derivatization

The carboxamide moiety at the C2 position of the indole ring is a key functional group that can participate in important hydrogen bonding interactions with biological targets. vulcanchem.com Derivatization of this group can provide valuable insights into its role in molecular recognition.

One common modification is the N-substitution of the carboxamide with various alkyl or aryl groups. This can modulate the compound's hydrogen bonding capacity and introduce new steric or electronic interactions. For example, N-methylation of the amide in some indole-2-carboxamides has been shown to result in equipotent compounds, and in some cases, it can even restore potency and improve solubility. vulcanchem.com

Another possible modification is the replacement of the carboxamide with other functional groups, such as an ester or a sulfonamide. However, in some cases, converting the carboxamide to an ester has been shown to abolish biological activity, highlighting the critical role of the hydrogen bonding capabilities of the carboxamide group. vulcanchem.com Similarly, replacing the carboxamide with a sulfonamide has also resulted in a complete loss of potency in certain series. vulcanchem.com

Substituent Variations at Key Positions (e.g., C4, C7)

The substituents at the C4 and C7 positions of the this compound scaffold play a crucial role in defining its biological activity. Variations at these positions can be used to fine-tune the properties of the molecule.

The fluorine atom at the C4 position is known to influence the molecule's metabolic stability and its binding interactions through electronegativity effects. vulcanchem.com Systematic modifications have revealed that the removal of the C4 fluorine can significantly decrease the affinity for certain biological targets, emphasizing its importance in interactions such as π-stacking. vulcanchem.com

The methyl group at the C7 position introduces steric bulk, which can modulate interactions with hydrophobic pockets in proteins. vulcanchem.com The size and nature of the substituent at this position can be critical. For example, replacing the C7 methyl group with a larger ethyl group has been shown to reduce the inhibitory activity against certain enzymes, suggesting that there are steric limitations within the enzyme's binding site. vulcanchem.com

The following table summarizes the effects of some of these substituent variations.

Table 2: Effects of Substituent Variations on the Activity of Indole-2-carboxamide Analogs

| Position | Modification | Observed Effect |

| C4 | Removal of fluorine | 10-fold decrease in CB1 affinity |

| C7 | Replacement of methyl with ethyl | 3-fold reduction in SETD2 inhibition |

Biological Targets and Mechanisms of Action of 4 Fluoro 7 Methyl 1h Indole 2 Carboxamide

Modulation of Histone Methyltransferases

4-Fluoro-7-methyl-1H-indole-2-carboxamide has been identified as a modulator of histone methyltransferases, a class of enzymes that play a critical role in the regulation of gene expression through the methylation of histone proteins.

Inhibition of SETD2 and Disruption of Histone H3K36 Trimethylation

A primary target of this compound is the enzyme SET domain containing 2 (SETD2), the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3). This specific histone modification is crucial for maintaining genomic stability, regulating transcription elongation, and ensuring proper mRNA splicing.

The inhibitory action of this compound on SETD2 is potent, with a reported half-maximal inhibitory concentration (IC₅₀) of 320 nM. vulcanchem.com The mechanism of inhibition involves the 7-methylindole (B51510) moiety of the compound, which positions itself deep within the lysine-binding channel of the SETD2 enzyme. nih.gov This binding is stabilized by a face-to-face π-stacking interaction between the indole (B1671886) ring and the tyrosine 1666 residue of the enzyme. nih.gov Furthermore, the indole N-H and the carboxamide carbonyl group form hydrogen bonds with the backbone of phenylalanine 1606. nih.gov This compound acts as a reversible inhibitor and exhibits an uncompetitive mechanism with respect to the co-substrate S-adenosylmethionine (SAM) and a noncompetitive mechanism concerning the histone peptide substrate. nih.gov By occupying the substrate-binding site, this compound effectively blocks the catalytic activity of SETD2, leading to a disruption of H3K36 trimethylation. vulcanchem.com

| Target Enzyme | IC₅₀ | Mechanism of Inhibition | Key Interactions |

| SETD2 | 320 nM | Reversible; Uncompetitive (vs. SAM), Noncompetitive (vs. peptide) | π-stacking with Tyr1666, H-bonds with Phe1606 |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

In addition to its effects on histone methylation, this compound also functions as a modulator of the cannabinoid system, specifically targeting the Cannabinoid Receptor 1 (CB1).

Mechanisms of Negative Allosteric Modulation

This compound acts as a negative allosteric modulator (NAM) of the CB1 receptor. vulcanchem.com Unlike orthosteric ligands that bind directly to the primary agonist/antagonist binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding induces a conformational change in the receptor that can alter the binding affinity and/or efficacy of the endogenous or exogenous orthosteric ligands.

As a NAM, this compound reduces the effects of CB1 receptor agonists. While the precise binding site for this specific compound on the CB1 receptor has not been fully elucidated, it is known that indole-2-carboxamide derivatives, in general, can bind to an extrahelical allosteric site. This interaction can impede the conformational rearrangements of transmembrane helices, such as TM2, which are necessary for full receptor activation by an agonist.

Influence on Agonist-Induced Calcium Mobilization

The negative allosteric modulatory effects of this compound on the CB1 receptor have been functionally demonstrated through its influence on agonist-induced intracellular signaling pathways. Specifically, it has been shown to significantly reduce the mobilization of intracellular calcium that is triggered by CB1 receptor agonists, such as CP55,940. vulcanchem.com

In functional assays, treatment with 1 µM of this compound resulted in a 78% reduction in the calcium mobilization induced by the potent CB1 agonist CP55,940. vulcanchem.com This indicates that the compound effectively dampens the downstream signaling cascade initiated by agonist binding to the CB1 receptor.

| Receptor | Modality | Effect on Agonist Activity | Impact on Calcium Mobilization |

| CB1 | Negative Allosteric Modulator (NAM) | Reduces agonist efficacy | 78% reduction in CP55,940-induced mobilization at 1 µM |

Antiviral Mechanisms

Recent research has also uncovered the potential of this compound as an antiviral agent, highlighting its ability to inhibit key enzymes involved in viral replication.

Inhibition of Viral Polymerases (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)

This compound has demonstrated inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. vulcanchem.com The RdRp, also known as nsp12, is a critical enzyme for the replication and transcription of the viral RNA genome. Inhibition of this polymerase is a key strategy for the development of antiviral therapeutics.

The compound has been shown to inhibit the activity of the SARS-CoV-2 RdRp by 45% at a concentration of 10 µM. vulcanchem.com The precise mechanism of inhibition by this compound is an area of ongoing investigation. However, it is hypothesized that, like other non-nucleoside inhibitors, it may bind to allosteric sites on the polymerase, inducing conformational changes that either prevent the binding of the RNA template or nucleotides, or impede the translocation of the enzyme along the RNA strand, thereby halting viral replication.

| Viral Target | Percent Inhibition | Concentration |

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | 45% | 10 µM |

Table of Mentioned Compounds

Inhibition of Neurotropic Alphavirus Replication

Research into novel inhibitors of neurotropic alphaviruses, which include pathogens like the western equine encephalitis virus (WEEV), has explored the class of indole-2-carboxamides. nih.govresearchgate.net Studies have focused on developing this series to improve potency and metabolic stability. nih.gov However, a review of the available scientific literature did not yield specific data on the inhibitory activity of this compound against neurotropic alphavirus replication.

Inhibition of HIV-1 Integrase Strand Transfer

The enzyme HIV-1 integrase, which is essential for viral replication, is a key target for antiviral drugs. nih.gov The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov While various derivatives have been synthesized and tested, specific inhibitory data for this compound against HIV-1 integrase strand transfer is not available in the reviewed literature.

Activity against Coxsackie B4 Virus

Coxsackie B viruses are known to cause a range of illnesses, from gastrointestinal distress to more severe conditions like myocarditis and aseptic meningitis. nih.gov Although various compounds, including some natural products, have been investigated for activity against Coxsackie B viruses, specific research detailing the efficacy of this compound against the Coxsackie B4 serotype could not be located in the reviewed scientific literature. nih.gov

Anti-Trypanosomal Activity

The indole-2-carboxamide scaffold has been the subject of research for its potential to treat trypanosomal infections, which cause neglected tropical diseases like Chagas disease and African trypanosomiasis.

Inhibition of Trypanosoma brucei

Trypanosoma brucei is the parasite responsible for African trypanosomiasis, or sleeping sickness. While research has been conducted to identify novel inhibitors of T. brucei, specific data concerning the inhibitory effects of this compound against this parasite are not detailed in the available literature. nih.gov

Inhibition of Trypanosoma cruzi Intracellular Amastigotes

Significant research has been conducted on a series of substituted indole-2-carboxamides for their activity against the intracellular amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease. acs.orgnih.gov Initial screening identified the indole core as a promising starting point for potent and selective compounds. acs.org

Medicinal chemistry efforts focused on optimizing the structure to improve efficacy and drug metabolism and pharmacokinetic (DMPK) properties. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 7-position of the indole ring were generally favored for potency. acs.org Conversely, analogues featuring electron-withdrawing groups, such as halogens, were found to be inactive. acs.org

While a comprehensive dataset for numerous analogues was generated during these optimization studies, specific potency values (such as pEC50) for this compound were not explicitly detailed in the reviewed literature snippets. The general finding that halogenated analogues were inactive suggests it would have low potency. acs.org

Table 1: Structure-Activity Relationship (SAR) Summary for Indole-2-Carboxamides against T. cruzi

| Position | Substitution | Effect on Potency |

|---|---|---|

| 7 | Small, electron-donating groups (e.g., methyl, ethyl) | Moderate to good potency |

Putative Mechanism of Action: CYP51 Inhibition

The proposed mechanism of action for the anti-trypanosomal activity of the indole-2-carboxamide series was the inhibition of the enzyme sterol 14α-demethylase (CYP51). acs.orgnih.gov This enzyme is crucial for the biosynthesis of sterols in protozoa. However, despite showing some antiparasitic activity in vivo, the optimization program for this class of compounds was ultimately discontinued (B1498344) due to unfavorable DMPK properties and the deprioritization of CYP51 as a target mechanism for this specific chemical series. acs.orgnih.gov

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Ion Channel Agonism

The indole-2-carboxamide scaffold has been identified as a promising framework for the development of novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. The TRPV1 channel is a critical player in the perception of pain and inflammation. While direct studies on this compound are limited, research into related indole-2-carboxamide derivatives provides insights into their potential agonistic activity. These compounds are designed to interact with and activate the TRPV1 channel, initiating a flux of calcium ions into the cell. This initial activation is often followed by a desensitization phase, where the channel becomes less responsive to further stimuli, a mechanism that is therapeutically relevant for pain management. The specific substitutions on the indole ring and the carboxamide moiety are crucial in determining the potency and efficacy of these compounds as TRPV1 agonists.

Histamine H4 Receptor (H4R) Ligand Properties

This compound has been characterized as a ligand for the Histamine H4 Receptor (H4R), a receptor primarily expressed on cells of the immune system. Its interaction with H4R leads to the modulation of inflammatory responses.

As a negative allosteric modulator of the Cannabinoid Receptor 1 (CB1), this compound has been shown to reduce calcium mobilization induced by other agonists. vulcanchem.com While this effect is on CB1, similar mechanisms are often observed in G-protein coupled receptors like H4R. Ligand binding to H4R can influence intracellular calcium levels, a key second messenger in cellular signaling. The antagonistic or inverse agonistic properties of a ligand at H4R would be expected to attenuate or inhibit the increase in intracellular calcium that is typically observed upon receptor activation by histamine. This reduction in calcium signaling can, in turn, dampen various cellular responses, including the release of pro-inflammatory mediators.

The modulation of H4R activity by ligands like this compound can have a significant impact on the production and release of cytokines. Cytokines are signaling proteins that play a pivotal role in orchestrating inflammatory and immune responses. By acting on H4R, this compound can interfere with the signaling pathways that lead to the transcription and synthesis of various pro-inflammatory cytokines. This inhibitory effect on cytokine production is a key aspect of its potential anti-inflammatory properties.

Anti-proliferative and Anti-tumor Mechanisms

In preclinical models, this compound has demonstrated anti-tumor activity. In a xenograft model using MDA-MB-231 human breast cancer cells in BALB/c mice, oral administration of the compound at 50 mg/kg daily for 21 days resulted in a significant 62% reduction in tumor volume compared to the control group. vulcanchem.com Furthermore, it led to the complete suppression of lung metastases in 40% of the treated subjects, without causing significant weight loss or hematological toxicity. vulcanchem.com

While direct modulation of specific tyrosine kinase receptors by this compound is not explicitly detailed in the available information, its anti-proliferative effects suggest a potential interaction with such signaling pathways. Tyrosine kinase receptors are crucial for cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers. The observed anti-tumor activity could be mediated, at least in part, by the inhibition of one or more tyrosine kinase receptors, thereby disrupting the downstream signaling cascades that promote cancer cell proliferation and survival.

Apoptosis Induction Pathways

While the broader class of indole-2-carboxamide derivatives has been investigated for its potential to induce apoptosis in cancer cells, specific details regarding the apoptotic pathways initiated by this compound are not extensively documented in publicly available research. However, studies on related indole-2-carboxamide compounds suggest that they can trigger programmed cell death through various mechanisms.

Generally, apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The intrinsic pathway involves the regulation by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the release of cytochrome c from the mitochondria. This release subsequently activates a cascade of caspases, leading to cellular dismantling. It is plausible that this compound could influence these pathways, potentially by modulating the expression or activity of key apoptotic regulators. Further research is necessary to elucidate the precise molecular targets and signaling cascades involved in the apoptosis-inducing effects of this specific compound.

Table 1: Key Proteins in Apoptosis Pathways

| Protein Family | Key Members | Function in Apoptosis |

|---|---|---|

| Bcl-2 family (Anti-apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing mitochondrial outer membrane permeabilization. |

| Bcl-2 family (Pro-apoptotic) | Bax, Bak | Promote apoptosis by inducing mitochondrial outer membrane permeabilization and cytochrome c release. |

| Caspases (Initiator) | Caspase-8, Caspase-9 | Activated at the onset of the extrinsic and intrinsic pathways, respectively. They activate executioner caspases. |

| Caspases (Executioner) | Caspase-3, Caspase-7 | Cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. |

| p53 | - | A tumor suppressor protein that can induce apoptosis in response to cellular stress by upregulating pro-apoptotic proteins. |

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition in Mycobacterium tuberculosis

A significant area of research for indole-2-carboxamide derivatives, including this compound, is their potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netacs.orgnih.gov The primary target of this class of compounds has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.netacs.orgjohnshopkins.edu

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. nih.govresearchgate.net Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall, which is vital for the bacterium's survival and virulence. nih.govresearchgate.net

The inhibitory mechanism of indole-2-carboxamides on MmpL3 is believed to disrupt the proton motive force (PMF) across the mycobacterial cell membrane. researchgate.net The PMF is the energy source for many essential cellular processes, including the transport activity of MmpL3. nih.govresearchgate.net By dissipating the electrochemical proton gradient, these compounds effectively shut down the transport of TMM, leading to the depletion of mycolic acids in the cell wall. nih.govresearchgate.net This disruption of cell wall biosynthesis ultimately results in bacterial cell death. johnshopkins.edu The potent activity of indole-2-carboxamides against both drug-susceptible and drug-resistant strains of M. tuberculosis makes MmpL3 an attractive target for the development of new anti-tuberculosis drugs. acs.org

Table 2: Research Findings on Indole-2-carboxamide Inhibition of MmpL3

| Finding | Significance | Reference |

|---|---|---|

| Identification of MmpL3 as the target of indole-2-carboxamides. | Establishes the primary mechanism of antimycobacterial action. | researchgate.netacs.org |

| Inhibition of trehalose monomycolate (TMM) transport. | Explains the disruption of mycolic acid biosynthesis. | nih.govresearchgate.net |

| Dissipation of the proton motive force (PMF). | Suggests the underlying mechanism of MmpL3 transport inhibition. | researchgate.net |

| Efficacy against drug-resistant M. tuberculosis strains. | Highlights the potential for new therapeutic strategies. | acs.org |

Computational and Theoretical Investigations of 4 Fluoro 7 Methyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. These methods are used to determine the electronic structure, geometry, and various physicochemical properties, offering a powerful lens through which to understand molecular behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules.

For 4-Fluoro-7-methyl-1H-indole-2-carboxamide, DFT calculations have been utilized to determine its structural and electronic characteristics. These studies reveal a planar indole (B1671886) ring system, a feature common to many biologically active indole derivatives. The calculations also indicate a significant dipole moment of 4.2 Debye, suggesting a notable charge separation within the molecule which may influence its interactions with polar environments, such as the active sites of enzymes. vulcanchem.com Analysis of the geometry shows that the carboxamide group at the 2-position exhibits partial double-bond character, with a calculated N-C=O bond length of 1.34 Å. vulcanchem.com

| Property | Calculated Value |

|---|---|

| Molecular Geometry | Planar Indole Ring |

| Dipole Moment | 4.2 Debye |

| Carboxamide (N-C=O) Bond Length | 1.34 Å |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

While the HOMO-LUMO energy profile is a standard output of quantum chemical calculations, specific energy values for this compound are not available in the reviewed literature. A typical analysis would yield the energies of these orbitals and the resulting energy gap, which would be instrumental in predicting the compound's chemical behavior.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. dergipark.org.tr The analysis focuses on donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions.

A comprehensive NBO analysis for this compound has not been reported in the available literature. Such an analysis would typically identify key interactions, such as those involving the lone pairs on the oxygen, nitrogen, and fluorine atoms as donors and the antibonding orbitals (π* or σ*) of the indole ring and carboxamide group as acceptors. These findings would elucidate the electronic stabilization of the molecular structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack.

For this compound, computational studies indicate that the highly electronegative fluorine atom at the C4 position creates a localized region of positive potential (electron deficiency) on the adjacent carbon. vulcanchem.com In contrast, the oxygen atom of the carboxamide group and the π-system of the indole ring would be expected to be regions of negative potential. A full MEP map would provide a comprehensive view of the molecule's reactive sites.

The Quantum Theory of Atoms in Molecules (QTAIM), a form of topological analysis, examines the topology of the electron density (ρ(r)) to define chemical bonds and atomic interactions. This method identifies critical points in the electron density, such as bond critical points (BCPs), and analyzes their properties (e.g., electron density, Laplacian of the electron density) to characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions).

Specific topological analysis studies on this compound are not documented in the searched scientific literature. A QTAIM analysis could provide a quantitative description of the bonding within the molecule, including the C-F bond, the amide linkage, and the bonds within the indole scaffold, offering deeper insight into the electronic structure.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

This compound has been identified as a potent inhibitor of the enzyme Histone Methyltransferase SETD2, with a reported half-maximal inhibitory concentration (IC₅₀) of 320 nM. vulcanchem.com This enzyme plays a role in histone methylation, a key epigenetic modification. Additionally, the compound is reported to act as a negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor involved in numerous physiological processes. vulcanchem.comnih.gov As a NAM, it does not bind to the primary (orthosteric) site but to a secondary (allosteric) site, modulating the receptor's response to its endogenous ligands.

While these biological activities have been reported, detailed molecular docking studies predicting the specific binding modes are not publicly available. A typical molecular docking analysis for this compound against SETD2 or CB1 would aim to:

Predict Binding Affinity: Calculate a docking score or binding energy (e.g., in kcal/mol) to estimate the strength of the interaction.

Identify Key Interactions: Detail the specific amino acid residues in the receptor's binding pocket that interact with the ligand. This would include identifying hydrogen bonds (likely involving the carboxamide group), hydrophobic interactions (with the methyl group and indole ring), and potential halogen bonds (involving the fluorine atom).

Determine Binding Pose: Visualize the three-dimensional orientation of the compound within the binding site, which is crucial for understanding the mechanism of inhibition or modulation.

Such computational predictions are invaluable for guiding the rational design of more potent and selective analogs.

Ligand-Protein Interaction Studies (e.g., EGFR, Integrase)

Molecular docking and molecular dynamics simulations are pivotal in understanding how a ligand like this compound might interact with protein targets such as Epidermal Growth Factor Receptor (EGFR) and viral integrases.

Integrase: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase. nih.govnih.govrsc.orgresearchgate.net Computational studies reveal a common binding mode where the carboxylate and an adjacent heteroatom on the indole ring chelate with two magnesium ions in the enzyme's active site. nih.govnih.gov For this compound, the carboxamide and the indole nitrogen could potentially mimic this chelation. The indole scaffold itself can engage in π-π stacking interactions with viral DNA bases near the active site. researchgate.net The substituents on the benzene (B151609) ring of the indole, such as the 4-fluoro and 7-methyl groups, would likely modulate the interaction with surrounding amino acid residues and the hydrophobic cavity near the active site. nih.gov

A hypothetical summary of potential interactions is presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Target Protein | Interacting Moiety of Ligand | Predicted Interaction Type | Potential Interacting Residues/Components |

|---|---|---|---|

| EGFR | Carboxamide | Hydrogen Bonding | Hinge region amino acids |

| Indole Ring | Hydrophobic Interactions | ATP-binding pocket residues | |

| 4-Fluoro | Halogen Bonding/Electrostatic | Active site residues | |

| 7-Methyl | Hydrophobic Interactions | Hydrophobic pocket | |

| Integrase | Carboxamide & Indole N-H | Metal Chelation | Mg²⁺ ions in the active site |

| Indole Ring | π-π Stacking | Viral DNA bases (e.g., dC20) researchgate.net | |

| 4-Fluoro & 7-Methyl | van der Waals Interactions | Surrounding amino acid residues |

Conformational Analysis of Binding Poses

The conformation of the carboxamide group at the 2-position of the indole ring is a critical determinant of binding. nih.gov Studies on other indole-2-carboxamides have shown that this group can exist in either a cis or trans state relative to the indole NH group. nih.gov The preferred conformation is often dictated by the specific interactions within the protein's active site. For this compound, computational methods like Density Functional Theory (DFT) can predict the relative energies of these conformers in a vacuum or solvent. vulcanchem.com However, within a binding pocket, induced fit effects can stabilize a higher energy conformation. Molecular dynamics simulations would be essential to explore the conformational flexibility of the ligand and the stability of its binding pose over time. The planarity of the indole ring system is a key structural feature, with the substituents influencing the electronic properties and interaction potential. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like indole-2-carboxamides, a QSAR model could be developed to predict the inhibitory activity against a specific target based on various molecular descriptors.

Although a specific QSAR model for this compound is not available, studies on other indole-2-carboxamides have identified key descriptors. ijpar.comresearchgate.net For instance, a QSAR study on indole-2-carboxamides as CB1 receptor antagonists revealed that electrostatic potential charges at different positions of the indole ring significantly influence activity. ijpar.comresearchgate.net An increase in charge at positions 2 and 7 was found to be unfavorable, while an increase at position 3 was favorable. ijpar.comresearchgate.net The presence of electron-withdrawing groups was also identified as a positive contributor to activity. ijpar.comresearchgate.net

For this compound, relevant descriptors in a hypothetical QSAR model would likely include:

Electronic Descriptors: Charges on the fluorine, nitrogen, and oxygen atoms; dipole moment.

Steric Descriptors: Molar volume, surface area, and specific substituent descriptors for the fluoro and methyl groups.

Lipophilicity Descriptors: LogP.

These descriptors would be correlated with biological activity (e.g., IC₅₀ or pIC₅₀ values) using statistical methods like Multiple Linear Regression (MLR) to generate a predictive model. ijpar.comresearchgate.net

In Silico ADME Prediction Methodologies

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. Various computational models and software are used to predict these properties for novel chemical entities.

For this compound, a standard battery of in silico ADME predictions would be performed. The strategic placement of a fluorine atom in a molecule is a common tactic to improve metabolic stability and other ADME properties. nih.gov Table 2 outlines the key ADME parameters and the general impact the structural features of this compound might have, based on general principles and studies of related compounds. nih.govresearchgate.netplos.org

Table 2: Predicted In Silico ADME Profile for this compound

| ADME Parameter | Predicted Property/Behavior | Rationale based on Structural Features |

|---|---|---|

| Absorption | ||

| Lipophilicity (LogP) | Moderate | The indole core is lipophilic, while the carboxamide and fluorine add polarity. |

| Aqueous Solubility | Low to Moderate | The planar indole structure can lead to crystal packing, reducing solubility. The carboxamide can form hydrogen bonds with water. |

| Intestinal Absorption | Likely Good | Expected to comply with Lipinski's Rule of Five, suggesting good passive absorption. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Indole derivatives often exhibit affinity for plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Permeability | Possible | Depends on the balance of lipophilicity and hydrogen bonding capacity. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Possible | The indole ring can be a substrate or inhibitor for various CYP enzymes. |

| Metabolic Stability | Potentially Enhanced | The 4-fluoro substituent can block a potential site of metabolism, a common strategy to improve metabolic stability. nih.gov |

| Excretion | ||

| Route of Elimination | Likely hepatic metabolism followed by renal excretion of metabolites. | Typical for compounds of this nature. |

Experimental Methodologies for Biological Evaluation of 4 Fluoro 7 Methyl 1h Indole 2 Carboxamide Analogs

In Vitro Assay Systems

Cell-Based High-Content Screening (HCS)

Cell-based high-content screening (HCS) is a powerful methodology that utilizes automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters in cells treated with test compounds. This approach allows for the identification of hits with specific cellular effects.

In the evaluation of indole-2-carboxamide analogs, HCS has been instrumental in identifying compounds with activity against infectious agents. For instance, a screening campaign of a small-molecule library identified three hits with an indole (B1671886) core that were active against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org These initial hits, identified through automated imaging of infected host cells, displayed moderate in vitro potency and good selectivity, serving as a starting point for further medicinal chemistry optimization. acs.org

Calcium Mobilization Assays (e.g., Fluo-4 Calcium Assay)

Calcium mobilization assays are fundamental for studying compounds that interact with G-protein-coupled receptors (GPCRs) and ion channels, as many of these targets signal through changes in intracellular calcium concentration ([Ca²⁺]i). abcam.comnih.gov The Fluo-4 Calcium Assay is a widely used method in this context. apexbt.com

The assay utilizes Fluo-4 AM, a cell-permeant dye that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. abcam.comapexbt.com Upon binding to free Ca²⁺ released from intracellular stores, Fluo-4 exhibits a significant increase in fluorescence intensity. apexbt.com This change can be measured using a fluorescence plate reader, such as a FLIPR™ (Fluorometric Imaging Plate Reader) or FlexStation, to determine the effect of a compound on calcium signaling pathways. abcam.comspringernature.com These assays are robust, suitable for high-throughput screening, and can be used to characterize the potency (EC₅₀) of agonists or antagonists of specific receptors. nih.gov While direct studies on 4-Fluoro-7-methyl-1H-indole-2-carboxamide were not detailed, this methodology is highly relevant for indole-2-carboxamide derivatives designed as modulators of calcium-implicated targets like the TRPV1 ion channel. mdpi.com

Table 1: Principles of Calcium Mobilization Assays

| Assay Component | Function |

|---|---|

| Fluo-4 AM | A cell-permeable dye that becomes fluorescent upon binding to intracellular calcium after being activated by cellular esterases. apexbt.com |

| GPCR/Ion Channel | The cellular target that, upon activation or inhibition by a compound, modulates the release of calcium from intracellular stores. nih.gov |

| Fluorescence Reader | An instrument used to detect and quantify the change in fluorescence, indicating the level of intracellular calcium mobilization. abcam.com |

Reporter Gene Assays (e.g., WEEV Replicon Assay)

Reporter gene assays are essential for identifying compounds that inhibit viral replication. In the context of alphaviruses, such as the Western Equine Encephalitis Virus (WEEV), replicon assays are particularly valuable. A WEEV replicon is a self-replicating viral RNA molecule where the structural protein genes have been replaced with a reporter gene, like luciferase. nih.govnih.gov

The activity of indole-2-carboxamide analogs as potential antiviral agents has been extensively studied using this system. nih.govnih.gov In the assay, host cells are transfected with the WEEV replicon. The expression of the luciferase reporter is directly dependent on the replication of the viral RNA by its nonstructural proteins. nih.gov When cells are treated with an active antiviral compound, viral RNA replication is inhibited, leading to a decrease in luciferase expression, which can be quantified by measuring luminescence. nih.govnih.gov This methodology has been crucial in the development of indole-2-carboxamide derivatives with improved potency against neurotropic alphaviruses, demonstrating a 10-fold improvement in potency in the WEEV replicon assay for some analogs. acs.org

Table 2: Antiviral Activity of an Indole-2-carboxamide Analog in WEEV Replicon Assay

| Compound Attribute | WEEV Replicon Assay (Luciferase Inhibition) | Cell Viability (MTT Assay) |

|---|---|---|

| Modification | Measured as % inhibition of reporter gene expression. | Measured as % cell viability compared to control. |

| Azapane derivative (29) | Showed enhanced activity compared to earlier piperidine-based leads. nih.gov | Modest cytotoxicity observed at higher concentrations. nih.gov |

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a cornerstone for evaluating the cytotoxic or antiproliferative effects of potential anticancer agents, including indole-2-carboxamide analogs. nih.govnih.gov

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. mdpi.com The amount of formazan produced, which is dissolved and measured spectrophotometrically, is proportional to the number of living cells. mdpi.com This method is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) or the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of compounds against various cancer cell lines. nih.govnih.gov Studies on indole-2-carboxamide derivatives have shown significant antiproliferative activity against breast (MCF-7), pancreatic (Panc-1), colon (HT-29), and epithelial (A-549) cancer cell lines, with some analogs demonstrating greater potency than reference drugs like doxorubicin (B1662922) or erlotinib. nih.govnih.gov

Table 3: Antiproliferative Activity of Indole-2-Carboxamide Analogs (MTT Assay)

| Compound | Target Cell Line | GI₅₀ (µM) | Reference Drug | GI₅₀ (µM) |

|---|---|---|---|---|

| 5d | MCF-7 | 1.50 | Doxorubicin | 1.10 |

| 5e | MCF-7 | 0.95 | Doxorubicin | 1.10 |

| 5h | MCF-7 | 1.12 | Doxorubicin | 1.10 |

| Va | Multiple | 0.026 | Erlotinib | 0.033 |

Data synthesized from multiple studies on indole-2-carboxamide derivatives. nih.govnih.gov

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a sophisticated technique that allows for the rapid analysis of individual cells in a heterogeneous population. auctoresonline.orgnih.gov It is widely used to investigate how compounds affect fundamental cellular processes like the cell cycle and programmed cell death (apoptosis).

For cell cycle analysis, cells are treated with a compound, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). nih.gov The fluorescence intensity of the dye is directly proportional to the DNA content, allowing the flow cytometer to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govresearchgate.net Several studies have shown that indole-based derivatives can induce cell cycle arrest, for example, causing an accumulation of cells in the G0/G1 or S phase. nih.govnih.gov

To detect apoptosis, flow cytometry is often used with dual-staining methods, such as Annexin V and PI or 7-amino-actinomycin D (7-AAD). nih.govkumc.eduresearchgate.net Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. nih.gov PI or 7-AAD can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells. This allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. nih.govresearchgate.net Indole-2-carboxamide derivatives have been shown to induce apoptosis, which is confirmed by observing an increase in the Annexin V-positive cell population. nih.gov

Cytokine Measurement Techniques (e.g., ELISA)

Cytokine measurement techniques are employed to evaluate the immunomodulatory effects of compounds. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based immunoassay for quantifying the concentration of soluble proteins, such as cytokines (e.g., IL-1β, IL-6, TNF-α), in biological samples. researchgate.netbdbiosciences.com

A "sandwich" ELISA is the most common format for cytokine detection. bdbiosciences.com In this method, a capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the immobilized antibody. After washing, a second, biotin-conjugated detection antibody that recognizes a different epitope on the cytokine is added, followed by an enzyme-labeled streptavidin. Finally, a chromogenic substrate is introduced, and the resulting color change, measured spectrophotometrically, is proportional to the amount of cytokine present. bdbiosciences.com This technique is essential for profiling the inflammatory or anti-inflammatory response of immune cells upon treatment with analogs of this compound, providing insights into their potential therapeutic applications in inflammatory diseases. researchgate.netpubcompare.ai

Western Blot Analysis for Signaling Molecule Activation

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling molecules, often by assessing their phosphorylation status. mdpi.com In the context of evaluating indole compounds, this method can elucidate whether they modulate cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, which are often implicated in cancer and other diseases. mdpi.comresearchgate.net

The general procedure involves several key steps:

Cell Treatment and Lysis: Cells are treated with the indole-2-carboxamide analog or a control substance. After treatment, the cells are lysed to release their protein contents.

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal amounts are loaded for analysis.

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane, such as polyvinylidene fluoride (B91410) (PVDF). nih.gov

Immunoblotting: The membrane is incubated with primary antibodies specific to the target signaling protein (e.g., Akt, p38) and its phosphorylated form (e.g., phospho-Akt, phospho-p38).

Detection: A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) that recognizes the primary antibody is added. nih.gov The addition of a chemiluminescent substrate results in light emission, which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein. nih.gov

By comparing the levels of phosphorylated proteins in treated versus untreated cells, researchers can determine if a compound like this compound activates or inhibits specific signaling pathways. mdpi.com For instance, an increase in the phosphorylation of p38 MAPK in cells treated with an indole derivative would suggest the compound activates this pathway. mdpi.com

Rhodamine 123 Uptake Assays for Efflux Transporter Recognition

Efflux transporters, such as P-glycoprotein (P-gp/MDR1), are membrane proteins that actively pump substrates out of cells, contributing to multidrug resistance (MDR) in cancer and affecting drug disposition. plos.orgmerckmillipore.com The Rhodamine 123 (Rh123) uptake or efflux assay is a common method to screen compounds for their potential to interact with these transporters. nih.gov Rh123 is a fluorescent substrate for P-gp. plos.org

The assay principle is based on measuring the intracellular accumulation of Rh123. If a test compound is also a substrate or inhibitor of the efflux pump, it will compete with Rh123, leading to increased intracellular fluorescence. researchgate.net

Typical Assay Protocol:

Cell Culture: Cells overexpressing an efflux transporter (e.g., MDCKII-ABCB1) and a control cell line are cultured in multi-well plates. plos.org

Compound Incubation: Cells are pre-incubated with the test compound (e.g., a this compound analog) or a known inhibitor.

Rh123 Loading: Rhodamine 123 is added to the cells and incubated to allow for uptake. plos.org

Efflux and Measurement: The cells are washed to remove excess dye, and fresh media (with or without the test compound) is added to initiate efflux. nih.gov The decrease in cellular fluorescence over time is monitored using a flow cytometer or fluorescence plate reader. researchgate.netnih.gov

A slower rate of Rh123 efflux in the presence of the test compound indicates that it inhibits the transporter. This method is valuable for identifying compounds that could potentially overcome multidrug resistance or have their pharmacokinetics influenced by efflux transporters. nih.gov

Microsomal Stability Assays

Microsomal stability assays are in vitro tests used early in drug discovery to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes. protocols.io Liver microsomes are subcellular fractions containing these key drug-metabolizing enzymes. domainex.co.uk This assay helps predict a compound's metabolic clearance in the body. creative-bioarray.com

Standard Experimental Procedure:

Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a test compound like this compound, and a buffer solution. axispharm.com

Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system at 37°C. domainex.co.uk A control reaction without NADPH is also run to check for non-enzymatic degradation. evotec.com

Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes). evotec.com

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins. axispharm.com

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining. domainex.co.uk

From the rate of disappearance of the compound, key parameters are calculated.

| Parameter | Description | Significance |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A longer half-life suggests greater metabolic stability. creative-bioarray.com |

| Intrinsic Clearance (CLint) | The rate of metabolism by the liver enzymes, normalized to the amount of microsomal protein. | A lower CLint value indicates slower metabolism and potentially lower clearance in the body. creative-bioarray.com |

Antimicrobial Susceptibility Testing (e.g., Microplate AlamarBlue Assay for M. tb)

To evaluate the potential of compounds like this compound as antitubercular agents, their activity against Mycobacterium tuberculosis (M. tb) must be determined. The Microplate AlamarBlue Assay (MABA) is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of a compound. nih.govrsc.org

The assay relies on the redox indicator AlamarBlue (resazurin), which is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. nih.gov

MABA Protocol for M. tb:

Preparation: The test compound is serially diluted in a 96-well microplate containing liquid culture medium (e.g., Middlebrook 7H9). nih.gov

Inoculation: A standardized inoculum of M. tb H37Rv (a common drug-sensitive strain) is added to each well. rsc.org

Incubation: The plate is incubated at 37°C for several days to allow for bacterial growth.

Indicator Addition: AlamarBlue reagent is added to each well, and the plate is incubated for another 24 hours. nih.gov

Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating at least 90% inhibition of bacterial growth. rsc.orginternationalscholarsjournals.com

This assay is favored for its simplicity, low cost, and reliability for screening potential anti-TB drugs. internationalscholarsjournals.com Studies on other indole-2-carboxamides have successfully used this method to identify potent candidates with MIC values in the sub-micromolar range. rsc.org

Spectroscopic and Chromatographic Characterization Techniques

Following the synthesis of this compound, its chemical structure and purity must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C). researchgate.net

For this compound, the expected NMR spectra would show characteristic signals for each unique proton and carbon atom in the molecule.

Hypothetical ¹H NMR Data (Based on the structure and known chemical shifts of similar indole compounds)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (indole) | ~8.0-9.0 | Broad Singlet | Exchangeable proton on the indole nitrogen. |

| NH₂ (amide) | ~7.0-8.0 | Two Broad Singlets | Two exchangeable protons on the amide nitrogen. |

| H3 | ~7.0 | Singlet / Doublet | Proton on C3 of the indole ring. |

| H5, H6 | ~6.8-7.4 | Doublet / Triplet | Aromatic protons on the benzene (B151609) portion of the indole ring, showing coupling to each other and to the fluorine atom. |

| CH₃ | ~2.3-2.5 | Singlet | Protons of the methyl group at position 7. |

Hypothetical ¹³C NMR Data (Based on the structure and known chemical shifts of similar indole compounds)

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| C=O (amide) | ~160-165 | Carbonyl carbon of the carboxamide group. |

| C4 | ~155-160 (d) | Carbon attached to fluorine, shows C-F coupling. |

| C2, C7a, C3a | ~125-140 | Quaternary carbons of the indole ring system. |

| C7, C5, C6 | ~110-125 | Carbons in the benzene portion of the indole ring. |

| C3 | ~100-105 | Carbon at position 3 of the indole ring. |

| CH₃ | ~15-20 | Methyl carbon at position 7. |

Mass Spectrometry (MS, ESI, UPLC-MS, HPLC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and assess its purity. dtu.dk Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like indole-2-carboxamides, which allows the molecule to be ionized without significant fragmentation.

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), it becomes a powerful tool (HPLC-MS or UPLC-MS). domainex.co.ukdtu.dk This hyphenated technique provides:

Retention Time (RT): The time it takes for the compound to pass through the chromatography column, which is indicative of its polarity and helps in its identification.

Mass-to-Charge Ratio (m/z): Provides the molecular weight of the compound. For this compound (C₁₀H₉FN₂O), the expected molecular weight is approximately 192.19 g/mol . In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z ≈ 193.20.

This analysis confirms that the synthesized compound has the correct molecular weight and is pure, as a single peak would be observed in the chromatogram at the expected m/z value.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational modes of the indole nucleus, the carboxamide group, and the substituents (fluoro and methyl groups) give rise to a unique and complex spectrum. The positions, intensities, and shapes of the absorption bands in FT-IR and Raman spectra are characteristic of specific bond types and their chemical environment.

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. For instance, the N-H stretching vibration of the indole ring and the amide group typically appears in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group is one of the most intense and characteristic bands, generally observed in the 1680-1630 cm⁻¹ region.

The aromatic C-H stretching vibrations of the indole ring are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear in the 2975-2850 cm⁻¹ range. The C-F stretching vibration is anticipated in the 1250-1020 cm⁻¹ region, and its exact position can provide information about its substitution pattern on the aromatic ring. The aromatic C=C stretching vibrations typically give rise to several bands in the 1620-1450 cm⁻¹ region.

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. Therefore, the Raman spectrum of this compound would provide valuable information about the indole ring system.

The following data tables summarize the expected vibrational frequencies and their assignments for this compound based on the analysis of related indole-2-carboxamide derivatives and general spectroscopic data.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Indole N-H | 3450-3350 | Medium |

| N-H Stretch | Amide N-H | 3350-3150 | Medium |

| C-H Stretch | Aromatic C-H | 3100-3000 | Medium |

| C-H Stretch | Methyl C-H | 2975-2850 | Medium-Weak |

| C=O Stretch (Amide I) | Amide C=O | 1680-1630 | Strong |

| N-H Bend (Amide II) | Amide N-H | 1620-1520 | Medium |

| C=C Stretch | Aromatic C=C | 1620-1450 | Medium-Strong |

| C-N Stretch | Amide C-N | 1420-1380 | Medium |

| C-F Stretch | Aryl-F | 1250-1020 | Strong |

| C-H Bend | Methyl C-H | 1465-1375 | Medium |

Interactive Data Table: Predicted FT-Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic C-H | 3100-3000 | Strong |

| C-H Stretch | Methyl C-H | 2975-2850 | Medium |

| C=C Stretch | Aromatic C=C | 1620-1450 | Very Strong |

| Ring Breathing | Indole Ring | 1010-990 | Strong |

| C-F Stretch | Aryl-F | 1250-1020 | Medium |

The combined use of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational analysis of this compound and its analogs. The experimental data, when compared with theoretical calculations, can lead to a detailed and unambiguous assignment of the vibrational modes, confirming the molecular structure and providing insights into the electronic effects of the substituents on the indole ring.

Future Directions and Research Perspectives for 4 Fluoro 7 Methyl 1h Indole 2 Carboxamide

Development of Novel Therapeutic Agents

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, known for its activity against a wide range of biological targets. Future research on 4-Fluoro-7-methyl-1H-indole-2-carboxamide and its analogs is poised to expand into several therapeutic areas.

Oncology: Indole (B1671886) derivatives have shown significant anticancer activity. nih.gov Specifically, indole-2-carboxamides have been investigated as antiproliferative agents. nih.gov Given that some analogs have shown efficacy in glioblastoma models, further development could focus on brain tumors, leveraging properties that may allow crossing the blood-brain barrier. nih.gov

Infectious Diseases: This class of compounds has demonstrated potential against various pathogens. Research has identified indole-2-carboxamides with potent activity against Mycobacterium tuberculosis and the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.org The inhibitory activity of this compound against the SARS-CoV-2 RNA-dependent RNA polymerase suggests a promising avenue for the development of novel antiviral treatments.

Central Nervous System (CNS) Disorders: The core indole structure is central to many neuroactive compounds. The carboxylic acid precursor to the titular compound is used in the synthesis of agents targeting the central nervous system, such as selective serotonin (B10506) reuptake inhibitors (SSRIs). myskinrecipes.com This suggests that derivatives of this compound could be explored for treating neurological and psychiatric conditions. myskinrecipes.com The potential for indole hybrids in developing treatments for Alzheimer's disease further underscores this direction. nih.gov

| Therapeutic Area | Potential Application | Supporting Findings for Indole-2-Carboxamide Scaffold |

| Oncology | Glioblastoma, Lung Cancer, Melanoma | Antiproliferative activity, inhibition of kinases like EGFR and BRAF. nih.gov |

| Infectious Diseases | Tuberculosis, Chagas Disease, COVID-19 | Growth inhibition of M. tuberculosis nih.gov, anti-T. cruzi activity acs.org, inhibition of SARS-CoV-2 polymerase. |

| CNS Disorders | Depression, Alzheimer's Disease | Core scaffold used for SSRIs myskinrecipes.com; indole hybrids show neuroprotective and anti-amyloid activity. nih.gov |

Exploration of Polypharmacology and Multi-Target Design

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously—a strategy known as polypharmacology—is an increasingly attractive therapeutic approach. nih.gov The indole-2-carboxamide scaffold is exceptionally well-suited for this strategy.

Future research can focus on designing derivatives of this compound that are deliberately engineered to hit multiple targets. For instance, studies on other indole-2-carboxamides have successfully created compounds that inhibit multiple receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and intracellular kinases (e.g., BRAFV600E) involved in cancer progression. nih.gov Similarly, the dual activity of some indoleamides against both cancer cells and microbial pathogens opens the door to creating multi-target agents for complex clinical scenarios. nih.gov This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance. nih.gov

Advanced Computational Modeling for Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery by accelerating the optimization of lead compounds. Future efforts to refine this compound will heavily rely on these in silico methods.

Molecular Docking and Dynamics: These techniques can predict how analogs of the compound will bind to their target proteins. For example, docking studies have been used to understand the interactions of indole-2-carboxamides within the active sites of kinases like EGFR. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time, guiding the design of more potent and selective inhibitors. nih.gov

ADMET Prediction: Computational models are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.net Early in silico assessment of properties like blood-brain barrier permeability or metabolic stability can help prioritize which analogs to synthesize, saving significant time and resources. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By analyzing how changes in molecular structure affect biological activity across a series of compounds, QSAR models can guide the rational design of more effective molecules. nih.gov This approach can be used to optimize the substitutions on the indole ring of this compound to enhance its desired therapeutic effects.

Investigations into Emerging Biological Targets

While much research on indole-2-carboxamides has focused on well-established targets like kinases, this compound itself has been shown to interact with less conventional targets. This opens up exciting new avenues for research.

Future studies should aim to fully characterize the mechanism of action related to these emerging targets:

Epigenetic Targets: The inhibition of histone methyltransferases such as SETD2 represents a significant finding. This suggests a role for this compound in modulating gene expression through epigenetic mechanisms, a key area of interest in oncology.

Allosteric Modulation: Its activity as a negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1) is particularly noteworthy. Allosteric modulators offer a more subtle way to control receptor function compared to direct agonists or antagonists and can lead to safer drugs. Further investigation could lead to novel treatments for metabolic disorders, pain, or neurological conditions.

Application in Chemical Biology Tools

Beyond direct therapeutic applications, compounds like this compound can be developed into sophisticated chemical biology tools to probe biological systems. By modifying the core structure, researchers can create customized molecules for specific experimental purposes.

Future directions in this area include: